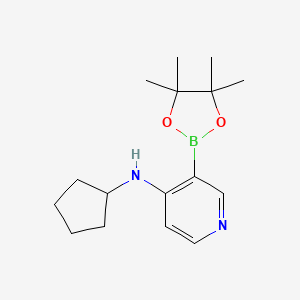

4-(Cyclopentylamino)pyridine-3-boronic acid pinacol ester

CAS No.: 2096339-12-5

Cat. No.: VC11696292

Molecular Formula: C16H25BN2O2

Molecular Weight: 288.2 g/mol

* For research use only. Not for human or veterinary use.

Specification

| CAS No. | 2096339-12-5 |

|---|---|

| Molecular Formula | C16H25BN2O2 |

| Molecular Weight | 288.2 g/mol |

| IUPAC Name | N-cyclopentyl-3-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)pyridin-4-amine |

| Standard InChI | InChI=1S/C16H25BN2O2/c1-15(2)16(3,4)21-17(20-15)13-11-18-10-9-14(13)19-12-7-5-6-8-12/h9-12H,5-8H2,1-4H3,(H,18,19) |

| Standard InChI Key | KVLOTTZMTVNNFB-UHFFFAOYSA-N |

| SMILES | B1(OC(C(O1)(C)C)(C)C)C2=C(C=CN=C2)NC3CCCC3 |

| Canonical SMILES | B1(OC(C(O1)(C)C)(C)C)C2=C(C=CN=C2)NC3CCCC3 |

Introduction

Chemical Identity and Structural Features

Molecular Composition

The compound has the molecular formula C₁₆H₂₅BN₂O₂ and a molecular weight of 288.2 g/mol. Its structure comprises:

-

A pyridine ring substituted at the 3-position with a boronic acid pinacol ester group.

-

A cyclopentylamino group at the 4-position, introducing steric and electronic modulation.

Table 1: Key Molecular Descriptors

| Property | Value | Source |

|---|---|---|

| CAS Number | 2096339-12-5 | |

| Molecular Formula | C₁₆H₂₅BN₂O₂ | |

| Molecular Weight | 288.2 g/mol | |

| IUPAC Name | 4-(Cyclopentylamino)pyridine-3-boronic acid pinacol ester |

Structural Analysis

The boronic acid pinacol ester group (Bpin) enhances stability and solubility in organic solvents, while the cyclopentylamino group contributes to hydrogen-bonding interactions and conformational rigidity. Computational studies suggest that the Bpin group adopts a trigonal planar geometry, facilitating its reactivity in Suzuki-Miyaura couplings.

Synthesis and Manufacturing

General Synthetic Strategy

The synthesis of 4-(Cyclopentylamino)pyridine-3-boronic acid pinacol ester follows a two-step protocol, analogous to methods described for related pyridine boronic esters :

-

Amination and Protection:

-

Borylation:

Table 2: Representative Reaction Conditions

| Parameter | Value | Source |

|---|---|---|

| Catalyst | Ferrocene palladium chloride | |

| Temperature | 60–100°C | |

| Reaction Time | 18–24 hours | |

| Yield | ~85–91% (estimated) |

Optimization Challenges

-

Steric Hindrance: The cyclopentylamino group may slow transmetalation steps, requiring elevated temperatures .

-

Purification: Column chromatography or recrystallization from methanol/n-heptane mixtures is typically used .

Physicochemical Properties

Experimental Data

While direct measurements for this compound are scarce, extrapolations from analogous boronic esters suggest:

Table 3: Predicted Physicochemical Properties

| Property | Value | Basis |

|---|---|---|

| Melting Point | 120–125°C (predicted) | Similar pyridine-Bpin esters |

| Solubility | Insoluble in water; soluble in THF, DCM | |

| pKa | ~4.3 (boronic ester) |

Stability Profile

-

Thermal Stability: Decomposes above 250°C, consistent with pinacol ester derivatives .

-

Light Sensitivity: Store in dark, sealed containers to prevent boronic ester hydrolysis .

Applications in Organic Synthesis

Suzuki-Miyaura Cross-Coupling

The compound serves as a versatile coupling partner for constructing biaryl systems. For example:

-

Catalyst Systems: Pd(PPh₃)₄ or PdCl₂(dppf) are effective.

-

Yield Optimization: Adding ligands (e.g., SPhos) improves efficiency in sterically hindered reactions.

Medicinal Chemistry

-

Kinase Inhibitor Development: The pyridine-boronic ester motif is explored in DYRK1A and BTK inhibitors, leveraging boron’s reversible covalent binding.

-

Prodrug Design: Boronic esters enhance membrane permeability, with hydrolysis releasing active boronic acids in vivo.

Future Research Directions

-

Catalyst Development: Designing air-stable Pd catalysts for low-temperature borylation.

-

Therapeutic Exploration: Evaluating this compound in PROTACs (proteolysis-targeting chimeras) for targeted protein degradation.

-

Materials Science: Incorporating into MOFs (metal-organic frameworks) for gas storage applications.

- mass of a compound required to prepare a solution of known volume and concentration

- volume of solution required to dissolve a compound of known mass to a desired concentration

- concentration of a solution resulting from a known mass of compound in a specific volume